molecular formula C18H15NO3 B5602063 3-methyl-N-(2-phenoxyphenyl)-2-furamide

3-methyl-N-(2-phenoxyphenyl)-2-furamide

Cat. No. B5602063
M. Wt: 293.3 g/mol
InChI Key: WYQOCGNJEOKOAZ-UHFFFAOYSA-N
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Description

"3-methyl-N-(2-phenoxyphenyl)-2-furamide" is a chemical compound belonging to the class of organic compounds known as furamides, which are characterized by the presence of a furan ring attached to an amide group. This compound, in particular, features a methyl group on the furan ring and a phenoxyphenyl group attached to the nitrogen atom of the amide group. Such compounds are of interest due to their diverse chemical properties and potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of related furamide derivatives typically involves multi-step organic reactions starting from commercially available precursors. For example, Loganathan Velupillai et al. (2015) described the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2substituted phenoxypropanamide derivatives, highlighting the importance of selecting appropriate starting materials and conditions to achieve high yield and purity without side reactions (Loganathan Velupillai, M. Shingare, & D.V.Mane, 2015).

Molecular Structure Analysis

The molecular structure of furamide derivatives, including "this compound," can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the compound's geometric parameters, confirming the identity and purity of the synthesized material.

Chemical Reactions and Properties

Furamide derivatives participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. For instance, the reactivity of furamide compounds with triphenylphosphane and active methylene compounds has been explored, leading to the formation of phosphonium betaines, demonstrating the compound's versatility in organic synthesis (Vito A. Fiore, Chiara Freisler, & G. Maas, 2019).

Physical Properties Analysis

The physical properties of "this compound" and similar compounds, such as solubility, melting point, and glass transition temperature, are crucial for their application in materials science. Aromatic polyamides and polyimides based on related structures exhibit high thermal stability and solubility in polar solvents, making them suitable for the production of films and coatings (Chin‐Ping Yang & Jiun-Hung Lin, 1995).

Scientific Research Applications

Polymer Materials Development

Researchers have synthesized new polyamides containing flexible ether linkages and laterally attached side rods, demonstrating the potential for creating flexible and tough films. These polymers, with high yields and moderate to high inherent viscosities, show promising applications in materials science due to their outstanding solubility, excellent thermal stability, and mechanical properties (Hsiao & Chang, 2004).

Anticancer Activity

Schiff bases, including compounds related to 3-methyl-N-(2-phenoxyphenyl)-2-furamide, have been synthesized and characterized for their potential anticancer activity. These compounds show significant cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents (Uddin et al., 2019).

Dye-Sensitized Solar Cells

The use of phenothiazine derivatives with various conjugated linkers, including furan, has improved solar energy-to-electricity conversion efficiency in dye-sensitized solar cells. This suggests that derivatives of this compound could contribute to more efficient solar energy conversion technologies (Kim et al., 2011).

Development of Fluorescent Materials

New fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups have been synthesized, indicating the possibility of using this compound derivatives in the creation of fluorescent materials for heat-sensitive devices due to their high emission fluorescence and thermal responsiveness (Sánchez et al., 2015).

Antimicrobial Agents

Thiourea derivatives, structurally related to this compound, have been synthesized and shown significant antimicrobial activity, especially against biofilm-forming bacteria. This suggests the potential for developing new antimicrobial agents from this compound derivatives for medical and industrial applications (Limban et al., 2011).

properties

IUPAC Name

3-methyl-N-(2-phenoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13-11-12-21-17(13)18(20)19-15-9-5-6-10-16(15)22-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQOCGNJEOKOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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